molecular formula C11H12N2O B11905507 (NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

Cat. No.: B11905507
M. Wt: 188.23 g/mol
InChI Key: ALPRXCPXIOIWSS-GHXNOFRVSA-N
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Description

(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine: is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine typically involves the condensation of 1,2-dimethylindole-3-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound, such as the corresponding amine.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: Due to its indole structure, the compound can be used in studies related to enzyme inhibition, receptor binding, and other biological activities.

Medicine:

    Drug Development: The compound’s potential biological activities make it a candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, due to its indole structure. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

    1,2-Dimethylindole-3-carbaldehyde: A precursor in the synthesis of (NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine.

    Indole-3-carbinol: Another indole derivative with known biological activities.

    3-Methylindole: A simpler indole derivative used in various chemical and biological studies.

Uniqueness: The uniqueness of this compound lies in its specific structure, which combines the indole ring with a hydroxylamine moiety. This combination imparts unique chemical and biological properties that distinguish it from other indole derivatives.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine

InChI

InChI=1S/C11H12N2O/c1-8-10(7-12-14)9-5-3-4-6-11(9)13(8)2/h3-7,14H,1-2H3/b12-7-

InChI Key

ALPRXCPXIOIWSS-GHXNOFRVSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=N\O

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=NO

Origin of Product

United States

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